molecular formula C4H8ClN3O B13840796 5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3

5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3

Cat. No.: B13840796
M. Wt: 152.60 g/mol
InChI Key: DGQKDUCZHJKMGR-NIIDSAIPSA-N
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Description

5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 is a stable isotope-labeled compound with the molecular formula C4D3H4N3O·HCl and a molecular weight of 152.597 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound’s effects are mediated through its interaction with enzymes and other proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 is unique due to its stable isotope labeling with deuterium, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various experimental setups, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

152.60 g/mol

IUPAC Name

3-(trideuteriomethoxy)-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c1-8-4-2-3(5)6-7-4;/h2H,1H3,(H3,5,6,7);1H/i1D3;

InChI Key

DGQKDUCZHJKMGR-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NNC(=C1)N.Cl

Canonical SMILES

COC1=NNC(=C1)N.Cl

Origin of Product

United States

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